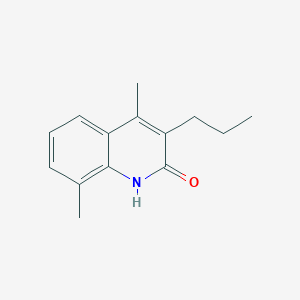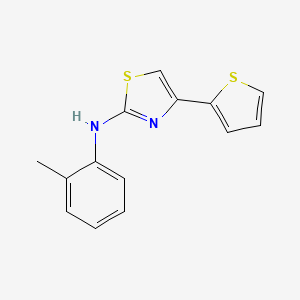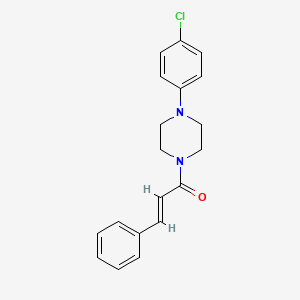
4,8-dimethyl-3-propyl-2-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives typically involves complex reactions that build molecular complexity efficiently. For instance, a study demonstrates the preparation of diverse 4-aryl-2-quinolinones from propionamides through ligand-promoted triple sequential C-H activation reactions and a stereospecific Heck reaction, forming three new C-C bonds and one C-N bond (Youqian Deng et al., 2014). Another approach includes the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, characterized by various spectroscopic techniques (S. Fatma et al., 2015).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives has been a subject of investigation, with studies like the crystallographic analysis of 2-phenyl-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methano-8-quinolinol, highlighting the configuration and interactions within the molecule (Gao et al., 2008). Another study on the synthesis and structural analysis of 2-methyl-4-quinolinol elaborates on the molecular geometry and vibrational wavenumbers, providing insights into the stability and reactive sites of the molecule (S. A. Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinol derivatives undergo a variety of chemical reactions, demonstrating unique reactivity and forming compounds with significant properties. The reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, for example, produces compounds with notable metallochromism and intense fluorescence (Katsuhira Yoshida et al., 1991). The ambiphilic nature of 8-(dimesitylboryl)quinoline and its hydrolysis and coordination reactions further illustrate the complex chemical behavior and applications of quinolinol derivatives (J. Son et al., 2010).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as their photoluminescence, electroluminescence, and thermal properties, are crucial for their applications in various fields. Research on methyl substituted group III metal tris(8-quinolinolato) chelates shows how structural modifications affect these properties, influencing device performance in electroluminescence applications (L. Sapochak et al., 2001).
Chemical Properties Analysis
Quinolinol derivatives exhibit a broad spectrum of chemical properties, including basicity, reactivity towards nucleophiles and electrophiles, and participation in tandem multicomponent reactions. Studies on the basicity of quinolino[7,8-h]quinoline derivatives reveal the impact of electron-donating functionalities on their superbasicity, offering insights into their chemical reactivity and potential applications (G. Rowlands et al., 2020).
Eigenschaften
IUPAC Name |
4,8-dimethyl-3-propyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-6-12-10(3)11-8-5-7-9(2)13(11)15-14(12)16/h5,7-8H,4,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMQJLRNAOBJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2NC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-3-propyl-1H-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)
![7-(3,4,5-trimethoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B5653828.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B5653838.png)

![4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5653859.png)
![1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
![(4S)-N-ethyl-4-{[(2-fluorophenyl)acetyl]amino}-1-(1H-imidazol-4-ylmethyl)-L-prolinamide](/img/structure/B5653868.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)

![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
![5-methyl-1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}-1H-tetrazole](/img/structure/B5653896.png)
